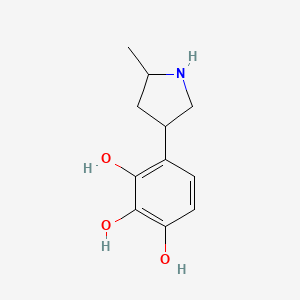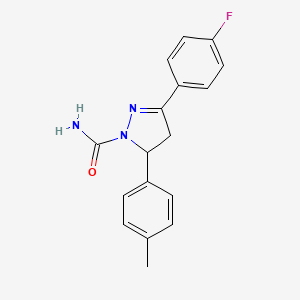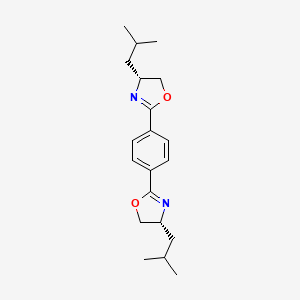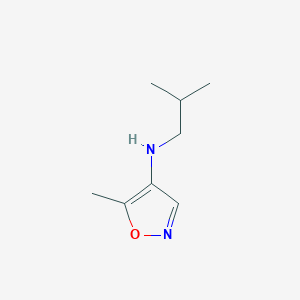
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound. For example, 5-methylpyrrolidine can be prepared by the reaction of 5-methyl-2-pyrrolidinone with a reducing agent such as lithium aluminum hydride.
Substitution on the Benzene Ring: The pyrrolidine ring is then introduced to the benzene-1,2,3-triol through a substitution reaction. This can be achieved by reacting 5-methylpyrrolidine with benzene-1,2,3-triol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more of the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence its biological activity. Additionally, the pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): A simpler analog without the pyrrolidine ring.
Catechol (Benzene-1,2-diol): Similar structure but with only two hydroxyl groups.
Hydroquinone (Benzene-1,4-diol): Another dihydroxybenzene derivative with hydroxyl groups at different positions.
Uniqueness
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol is unique due to the presence of both the pyrrolidine ring and the triol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-(5-methylpyrrolidin-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-4-7(5-12-6)8-2-3-9(13)11(15)10(8)14/h2-3,6-7,12-15H,4-5H2,1H3 |
Clé InChI |
OQWHUBCFKUDUTH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)C2=C(C(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)


